1-Stearoyl-2-arachidonoyl-SN-glycerol
1-Stearoyl-2-arachidonoyl-SN-glycerol
1-stearoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specifed as stearoyl and arachidonoyl respectively. It is functionally related to an arachidonic acid and an octadecanoic acid.
1-Stearoyl-2-arachidonoyl-SN-glycerol is a natural product found in Trypanosoma brucei with data available.
1-Stearoyl-2-arachidonoyl-SN-glycerol is a natural product found in Trypanosoma brucei with data available.
Brand Name:
Vulcanchem
CAS No.:
65914-84-3
VCID:
VC20860803
InChI:
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Molecular Formula:
C41H72O5
Molecular Weight:
645.0 g/mol
1-Stearoyl-2-arachidonoyl-SN-glycerol
CAS No.: 65914-84-3
Cat. No.: VC20860803
Molecular Formula: C41H72O5
Molecular Weight: 645.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-stearoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specifed as stearoyl and arachidonoyl respectively. It is functionally related to an arachidonic acid and an octadecanoic acid. 1-Stearoyl-2-arachidonoyl-SN-glycerol is a natural product found in Trypanosoma brucei with data available. |
|---|---|
| CAS No. | 65914-84-3 |
| Molecular Formula | C41H72O5 |
| Molecular Weight | 645.0 g/mol |
| IUPAC Name | [(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
| Standard InChI | InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 |
| Standard InChI Key | NSXLMTYRMFVYNT-IUJDHQGTSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
| Appearance | Assay:≥95%A solution in methyl acetate |
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